BENGHE Foundational & Exploratory

Check Availability & Pricing

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 3-Formyl-2-methylbenzoic acid
CAS No.: 1289037-66-6
Cat. No.: B1342716

Get Quote

\ J

This guide provides an in-depth technical overview of 3-Formyl-2-methylbenzoic acid, a
versatile bifunctional molecule of significant interest to researchers in organic synthesis,
medicinal chemistry, and drug development. We will explore its chemical properties, strategic
synthesis, reactivity, and applications, with a focus on the underlying principles that guide its
use in a laboratory setting.

Core Compound Identification and Physicochemical
Properties

3-Formyl-2-methylbenzoic acid (CAS Number: 1289037-66-6) is a substituted aromatic
carboxylic acid and aldehyde.[1] Its unique structure, featuring a carboxylic acid, an aldehyde,
and a methyl group on a benzene ring, makes it a valuable synthetic intermediate.[1] The
strategic placement of the formyl and methyl groups ortho to each other, and meta and ortho to
the carboxylic acid respectively, governs its reactivity and utility.[1]

A summary of its key properties is presented below:
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Property Value Source
IUPAC Name 3-Formyl-2-methylbenzoic acid  PubChem][2]
CAS Number 1289037-66-6 Benchchem[1]
Molecular Formula CoHsOs3 PubChem|[2]
Molecular Weight 164.16 g/mol PubChem[2]
Physical Form Solid Benchchem|[1]
Melting Point >154°C (decomposes) Benchchem|[1]
InChl Key BORFKTJRGRVGDR- PubChem[2]
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Strategic Synthesis: A Multi-Step Approach

The direct formylation of 2-methylbenzoic acid to produce the 3-formyl isomer is synthetically
challenging. This difficulty arises from the competing directing effects of the substituents on the
aromatic ring. The methyl group is an ortho, para-director, activating these positions for
electrophilic aromatic substitution.[1] Conversely, the carboxylic acid group is a deactivating
meta-director.[1] The target position (C-3) is ortho to the activating methyl group but meta to the
deactivating carboxyl group, leading to potential issues with regioselectivity and yield.

Therefore, a more robust and controllable multi-step synthesis is the preferred method. A
common strategy involves the oxidation of a suitable precursor, such as 2,3-dimethylbenzoic
acid.

Proposed Synthetic Workflow
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Caption: Proposed two-step synthesis of 3-Formyl-2-methylbenzoic acid.

Experimental Protocol: Synthesis via Benzylic Oxidation

This protocol is a representative procedure based on established organic chemistry principles.
Step 1: Selective Monobromination of 2,3-Dimethylbenzoic Acid

» Rationale: The methyl group at the 3-position is sterically less hindered than the 2-position
methyl group, allowing for selective radical bromination. N-Bromosuccinimide (NBS) is the
reagent of choice for benzylic bromination under radical initiation (AIBN or light).

e Procedure:

o To a solution of 2,3-dimethylbenzoic acid (1 equivalent) in a suitable solvent like carbon
tetrachloride (CCla), add N-Bromosuccinimide (NBS, 1.05 equivalents).
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o Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

o Heat the mixture to reflux and monitor the reaction by TLC until the starting material is
consumed.

o Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate
under reduced pressure.

o The crude 3-(bromomethyl)-2-methylbenzoic acid can be purified by recrystallization or
used directly in the next step.

Step 2: Oxidation to 3-Formyl-2-methylbenzoic Acid

o Rationale: The benzylic bromide is a versatile precursor to the aldehyde. The Sommelet
reaction (using hexamine) or oxidation with dimethyl sulfoxide (DMSO), known as the
Kornblum oxidation, are effective methods.

e Procedure (Kornblum Oxidation):

[¢]

Dissolve the crude 3-(bromomethyl)-2-methylbenzoic acid (1 equivalent) in DMSO.
o Add sodium bicarbonate (NaHCOs, 2-3 equivalents) to the solution.
o Heat the mixture (e.g., to 100-150°C) and stir for several hours, monitoring by TLC.

o After completion, cool the reaction, pour it into ice water, and acidify with dilute HCI to
precipitate the product.

o Collect the solid product by filtration, wash with water, and purify by recrystallization from a
suitable solvent system (e.g., ethanol/water).

Key Chemical Transformations and Reactivity

The dual functionality of 3-Formyl-2-methylbenzoic acid makes it a powerful building block.[1]
The aldehyde and carboxylic acid groups can be reacted selectively, providing synthetic
flexibility.
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» Aldehyde Group Reactions: The formyl group is a reactive site for nucleophilic addition,
condensation reactions (e.g., Wittig, Knoevenagel), and reductive amination to form new
carbon-carbon and carbon-nitrogen bonds. It is also susceptible to oxidation.[1]

o Carboxylic Acid Group Reactions: This group provides a handle for amidation, esterification,
or conversion to an acyl chloride.[1] These reactions are fundamental for linking the molecule
to other scaffolds or modulating its physicochemical properties like solubility.[1]

Protocol: Oxidation to 2-Methylterephthalic Acid

o Rationale: The oxidation of the aldehyde to a carboxylic acid is a common and high-yielding
transformation.[1] This creates 2-methylterephthalic acid, another useful building block.
Common oxidizing agents like potassium permanganate (KMnQOa) or potassium dichromate
(K2Cr207) can be used.

e Procedure:

o Suspend 3-Formyl-2-methylbenzoic acid (1 equivalent) in an aqueous solution of
sodium hydroxide.

o Heat the mixture gently and add a solution of potassium permanganate (KMnOa4) portion-
wise. The purple color of the permanganate will disappear as it is consumed.

o After the addition is complete and the reaction has stirred to completion, filter the hot
solution to remove the manganese dioxide (MnOz) byproduct.

o Cool the filtrate and carefully acidify with concentrated HCI until no more precipitate forms.

o Collect the 2-methylterephthalic acid by filtration, wash with cold water, and dry.

Applications in Drug Discovery and Chemical
Biology

The structural framework of 3-Formyl-2-methylbenzoic acid is particularly relevant in
medicinal chemistry. Its ability to serve as a scaffold allows for the systematic placement of
pharmacophoric features in three-dimensional space.
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A notable application is its use in the synthesis of inhibitors for the mammalian target of
rapamycin (mTOR), which are being investigated for therapeutic use in conditions like cystic
fibrosis.[1] In this context, the carboxylic acid might be used to form a key interaction with the
target protein or to link to a solubilizing group, while the aldehyde serves as a precursor to
other functional groups designed to occupy a specific binding pocket.
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Caption: Role of 3-Formyl-2-methylbenzoic acid as a versatile scaffold.

Spectroscopic Characterization (Predicted)

While a comprehensive, peer-reviewed spectroscopic dataset is not readily available, the
structure allows for reliable prediction of its NMR spectra.[1] This is crucial for reaction
monitoring and structural confirmation.
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'H NMR (Predicted)

Chemical Shift (3, ppm) Multiplicity Assignment

~11.0-13.0 Singlet (broad) Carboxylic acid proton (-
COOH)

~10.1 Singlet Aldehyde proton (-CHO)

~7.5-8.0 Multiplet 3x Aromatic protons (-ArH)

~2.6 Singlet Methyl protons (-CHs)

3C NMR (Predicted)

Chemical Shift (5, ppm) Assignment

~192 Aldehyde carbon (-CHO)

~168 Carboxylic acid carbon (-COOH)

~125 - 140 6x Aromatic carbons

~20 Methyl carbon (-CHs)

Causality: The chemical shifts are dictated by the electronic environment. The aldehyde and
carboxylic acid protons are highly deshielded due to the electronegativity of the oxygen atoms,
hence their downfield shifts. The methyl protons are shielded and appear upfield.

Safety and Handling

Specific GHS and safety data for CAS 1289037-66-6 are not extensively documented.
However, based on related structures like 3-formylbenzoic acid and methyl 2-formylbenzoate,
the compound should be handled with care.[3] It is likely to be an irritant to the skin, eyes, and
respiratory system.[3][4]

» Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat.

» Storage: Store in a cool, dry place away from oxidizing agents.
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Conclusion

3-Formyl-2-methylbenzoic acid is a high-value synthetic intermediate with significant
potential for complex molecule synthesis and drug discovery. Its bifunctional nature, combined
with the specific substitution pattern on the aromatic ring, offers chemists a versatile platform
for molecular design and construction. Understanding the principles behind its synthesis and
reactivity is key to unlocking its full potential in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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